molecular formula C21H20N2O2 B6041560 (2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone

(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B6041560
M. Wt: 332.4 g/mol
InChI Key: BXLLSDZTCLVVRB-UHFFFAOYSA-N
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Description

The compound “(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone” is a methanone derivative featuring a morpholine ring substituted at the 2-position with a phenyl group and a 2-(1H-pyrrol-1-yl)phenyl moiety. Its molecular formula is C₂₂H₂₁N₂O₂, with a molar mass of 357.42 g/mol. The phenyl and pyrrole groups contribute to its π-π stacking interactions and hydrogen-bonding capabilities, making it relevant in drug discovery and materials science.

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-(2-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(18-10-4-5-11-19(18)22-12-6-7-13-22)23-14-15-25-20(16-23)17-8-2-1-3-9-17/h1-13,20H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLLSDZTCLVVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=C2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylmorpholine with 2-(1H-pyrrol-1-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally distinct from related methanones due to the substitution pattern on the morpholine ring and the positioning of aromatic groups. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Properties
(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone (Target Compound) C₂₂H₂₁N₂O₂ 357.42 2-phenylmorpholine, 2-(1H-pyrrol-1-yl)phenyl Predicted high lipophilicity (logP ~3.5); potential CNS penetration
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone C₁₅H₁₆N₂O₂ 256.30 Morpholine, 4-(1H-pyrrol-1-yl)phenyl Lower molar mass; higher solubility due to para-substitution on phenyl ring
3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-ylmethanone C₁₉H₁₈N₄O₂ 334.37 Pyrazole core, morpholine, pyridinyl Enhanced rigidity; potential kinase inhibition (pyridinyl as a metal-binding site)
(3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone C₃₁H₂₃N₃O 453.54 Quinoline, pyrazole, multiple phenyl groups High molecular weight; extended π-system for DNA intercalation studies
(3-(1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(2-furyl)methanone C₂₂H₁₇FN₂O₃ 376.38 Fluorinated biphenyl, furyl, pyrazole Predicted pKa = -2.06; moderate metabolic stability (due to fluorine substituent)

Key Observations

Biological Relevance : Pyrazole-containing analogs (e.g., ) often exhibit anticancer activity via kinase inhibition or apoptosis induction. The target compound lacks a pyrazole core but retains aromatic moieties that may interact with similar targets.

Fluorine vs. Pyrrole : Fluorinated analogs (e.g., ) show improved metabolic stability, whereas the pyrrole group in the target compound may enhance hydrogen-bonding interactions with biomolecules.

Biological Activity

The compound (2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 312.38 g/mol
  • Structural Features :
    • A morpholine ring
    • A pyrrole moiety
    • A phenyl group connected to a carbonyl

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenylcarbamoyl compounds have shown effectiveness against Mycobacterium tuberculosis , including multidrug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μM .

Microorganism MIC (μM) Activity
Mycobacterium tuberculosis0.125 - 8Effective against resistant strains
Methicillin-resistant Staphylococcus aureus0.49Inhibition observed
Other Gram-positive and Gram-negative bacteriaVariesLimited susceptibility

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have also been evaluated. In vitro studies suggest that while some derivatives exhibit cytotoxicity, they also show selectivity towards cancer cell lines over normal cells. For example, certain derivatives demonstrated IC50 values lower than 10 μM against various tumor cell lines without significant toxicity at higher concentrations .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted on salicylanilide derivatives highlighted the potential of related compounds in treating drug-resistant infections. The most potent derivatives showed MIC values as low as 0.25 μM against resistant strains of bacteria, suggesting a promising avenue for further research into the antimicrobial efficacy of related morpholine derivatives .
  • Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic properties of various phenylmorpholine derivatives against cancer cell lines such as MCF7 and HL60. The results indicated that some compounds had a high selectivity index, making them suitable candidates for further development in cancer therapeutics .

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